Hexasodium benzenehexathiolate

Vue d'ensemble

Description

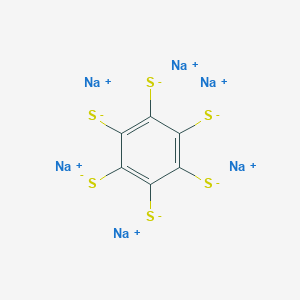

Hexasodium benzenehexathiolate is an organosulfur compound with the molecular formula C₆H₆Na₆S₆. It is a coordination compound where a benzene ring is bonded to six thiolate groups, each of which is coordinated to a sodium ion. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hexasodium benzenehexathiolate can be synthesized through the reaction of benzenehexathiol with sodium hydroxide. The reaction typically involves dissolving benzenehexathiol in a suitable solvent, such as ethanol, and then adding an excess of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other suitable methods to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Hexasodium benzenehexathiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing compounds.

Reduction: It can be reduced to form thiols or other reduced sulfur species.

Substitution: The thiolate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in an inert atmosphere to prevent oxidation.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Disulfides, sulfoxides, and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Hexasodium benzenehexathiolate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as electrochromic devices and sensors.

Mécanisme D'action

The mechanism of action of hexasodium benzenehexathiolate primarily involves its ability to act as a multidentate ligand. The six sulfur atoms readily donate electron pairs to metal ions, forming strong coordination bonds. This property allows it to form stable complexes with various metal ions, which can then participate in catalytic or biological processes. The exact molecular targets and pathways depend on the specific application and the metal ion involved.

Comparaison Avec Des Composés Similaires

Hexasodium benzenehexathiolate is unique due to its hexathiolate structure and the ability to form stable complexes with multiple metal ions. Similar compounds include:

Benzenehexathiol: The parent compound with six thiol groups.

Hexasodium benzenehexasulfonate: A similar compound where the thiolate groups are replaced with sulfonate groups.

Hexasodium benzenehexacarboxylate: A compound with carboxylate groups instead of thiolate groups.

These compounds share some chemical properties but differ in their reactivity and applications due to the different functional groups attached to the benzene ring.

Activité Biologique

Hexasodium benzenehexathiolate (C6Na6S6) is an organosulfur compound derived from benzenehexathiol, where the thiol groups are converted into sodium salts. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Its unique structure allows it to interact with various biological systems, making it a subject of interest in both medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is characterized by a benzene ring with six thiolate (-SNa) groups. This configuration provides multiple coordination sites for metal ions, enhancing its reactivity and potential applications in biochemistry and material science.

| Property | Description |

|---|---|

| Molecular Formula | C6Na6S6 |

| Molecular Weight | 306.25 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes due to its thiolate groups, which can form reactive species that damage cellular structures.

- Case Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific apoptotic pathways.

- Research Findings : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µg/mL. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating its potential as a therapeutic agent for cancer treatment .

The biological activity of this compound can be attributed to its ability to coordinate with metal ions, which influences various biochemical pathways. The thiol groups can participate in redox reactions, leading to oxidative stress in target cells.

- Metal Ion Coordination : The compound's ability to form stable complexes with transition metals may enhance its biological efficacy by facilitating electron transfer processes that are critical for inducing oxidative damage in pathogens and cancer cells alike .

Applications in Research and Medicine

This compound is being explored for various applications:

- Antimicrobial Agents : Its effectiveness against resistant strains of bacteria positions it as a candidate for new antimicrobial therapies.

- Cancer Therapeutics : Ongoing research aims to develop formulations incorporating this compound for targeted delivery in cancer treatment.

- Electrochemical Sensors : Due to its conductive properties when coordinated with metals, it is also being investigated for use in biosensing applications.

Propriétés

IUPAC Name |

hexasodium;benzene-1,2,3,4,5,6-hexathiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S6.6Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;/h7-12H;;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGWCSUJTDMETK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1[S-])[S-])[S-])[S-])[S-])[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Na6S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551431 | |

| Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110431-65-7 | |

| Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzenehexathiolate hexabasic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.